GanodericacidH

Description

Contextualization within the Landscape of Natural Product Chemistry and Bioscience

Ganoderic acid H belongs to the class of ganoderic acids, which are highly oxygenated lanostane-type triterpenoids. nih.govresearchgate.net These compounds are primarily isolated from fungi of the Ganoderma genus, which have been utilized for centuries in traditional medicine across East Asia. wikipedia.org In the broad field of natural product chemistry, triterpenoids represent a significant area of research due to their complex structures and diverse pharmacological activities. nih.gov Ganoderic acids, including Ganoderic acid H, are synthesized through the mevalonate (B85504) pathway within the fungus. biosynth.comnih.gov The study of these compounds is a key aspect of bioscience, aiming to identify and characterize the chemical constituents responsible for the medicinal properties attributed to Ganoderma mushrooms. wikipedia.org The intricate chemical makeup of these fungi, which includes triterpenoids, polysaccharides, steroids, and sterols, provides a rich foundation for discovering novel bioactive molecules. nih.govresearchgate.netmdpi.com

Significance of Ganoderic acid H as a Focus Compound in Bioactive Constituent Investigations

Ganoderic acid H has emerged as a compound of significant interest in bioactive constituent investigations due to its diverse and potent biological activities. caymanchem.com It is a lanostane-type triterpene isolated from Ganoderma lucidum. phytopurify.commedchemexpress.com Research has demonstrated that Ganoderic acid H possesses a range of pharmacological effects, including anti-tumor and antiviral properties. caymanchem.comchemfaces.com Specifically, it has been shown to inhibit the growth and invasive behavior of certain cancer cells and to inhibit key enzymes like angiotensin-converting enzyme (ACE) and HIV-1 protease. caymanchem.com The specific chemical structure of Ganoderic acid H, particularly the hydroxylation at position 3 of its lanostane (B1242432) core, is believed to be linked to its bioactivity. phytopurify.comchemfaces.com This makes it a valuable subject for structure-activity relationship studies and a promising candidate for further investigation in the development of therapeutic agents. phytopurify.comchemfaces.com

Structure

3D Structure

Properties

Molecular Formula |

C32H44O9 |

|---|---|

Molecular Weight |

572.7 g/mol |

IUPAC Name |

(6R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21?,22+,27-,30+,31+,32+/m1/s1 |

InChI Key |

YCXUCEXEMJPDRZ-BMGOZAEQSA-N |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)CC4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |

Origin of Product |

United States |

Chemical and Physical Properties of Ganoderic Acid H

Molecular Structure and Chemical Formula

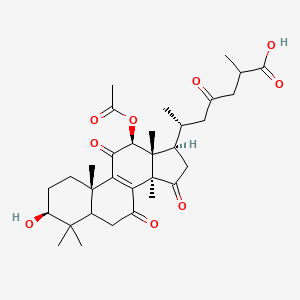

Ganoderic acid H is a tetracyclic triterpenoid (B12794562) with a lanostane (B1242432) skeleton. nih.govmedchemexpress.com Its formal chemical name is 12β-(acetyloxy)-3β-hydroxy-7,11,15,23-tetraoxo-lanost-8-en-26-oic acid. caymanchem.com The molecular formula for Ganoderic acid H is C₃₂H₄₄O₉. caymanchem.comphytopurify.com

Physicochemical Characteristics

Ganoderic acid H presents as a crystalline solid or powder. caymanchem.comphytopurify.com It has a molecular weight of approximately 572.7 g/mol . caymanchem.comsigmaaldrich.com Due to its complex and largely nonpolar structure, it is soluble in solvents like dimethyl sulfoxide (B87167) (DMSO). caymanchem.com

Table 1: Physicochemical Properties of Ganoderic acid H

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 98665-19-1 | caymanchem.comphytopurify.com |

| Molecular Formula | C₃₂H₄₄O₉ | caymanchem.comphytopurify.com |

| Molecular Weight | 572.7 g/mol | caymanchem.comsigmaaldrich.com |

| Formal Name | 12β-(acetyloxy)-3β-hydroxy-7,11,15,23-tetraoxo-lanost-8-en-26-oic acid | caymanchem.com |

| Physical Description | Crystalline solid / Powder | caymanchem.comphytopurify.com |

| Solubility | Soluble in DMSO | caymanchem.com |

| Purity | ≥95% | caymanchem.com |

Structure Activity Relationship Sar Studies and Chemical Modification of Ganodericacidh

Elucidation of Critical Structural Motifs for the Biological Activities of GanodericacidH

Ganoderic acid H is a lanostane-type triterpene characterized by a 3β-hydroxy group, a 12β-acetoxy group, keto groups at positions C-7, C-11, C-15, and C-23, and a carboxylic acid moiety on the side chain. caymanchem.com SAR studies, both on Ganoderic acid H and its close analogues, have identified several of these features as critical for its biological effects.

The carboxylic acid group in the side chain is considered essential for several activities. For instance, studies on various ganoderic acids as aldose reductase inhibitors revealed that the free carboxyl group is crucial for eliciting inhibitory activity, as seen with the significantly lower activity of their methyl esters. researchgate.net This suggests that the carboxyl group is a key active group for interaction with biological targets. researchgate.net

The oxygenation pattern on the tetracyclic ring system is another determinant of activity. The presence of a hydroxyl group at the C-3 position, as seen in Ganoderic acid H, has been linked to its activity. researchgate.net Furthermore, general SAR studies on ganoderic acids indicate that carbonyl groups at specific positions are vital. For example, a carbonyl at C-7 has been shown to be important for the inhibition of osteoclast differentiation. researchgate.net

Rational Design and Chemical Synthesis of this compound Derivatives

The insights gained from SAR studies have paved the way for the rational design and chemical synthesis of Ganoderic acid H derivatives. The goal is often to create analogues with improved potency, selectivity, or altered biological functions. These efforts primarily fall into semi-synthesis and total synthesis strategies.

Total synthesis, the construction of a complex molecule from simple, commercially available starting materials, is a formidable challenge for structurally intricate triterpenoids like Ganoderic acid H. While the total synthesis of other complex Ganoderma meroterpenoids has been achieved, demonstrating the feasibility of such undertakings, it remains a resource-intensive process. nih.govnih.gov

Consequently, semi-synthesis is a more common and practical approach. This strategy involves using an abundant, naturally occurring ganoderic acid as a starting scaffold and chemically modifying it. A prominent example of this approach is the synthesis of derivatives from Ganoderic acid A (GAA), a structurally similar and abundant triterpenoid (B12794562). mdpi.com In one study, GAA was used as the starting material to create a series of amide derivatives. The synthesis involved reacting the carboxylic acid of GAA with various amino compounds in the presence of a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and a base such as N,N-diisopropylethylamine (DIPEA). mdpi.com This modular approach allows for the creation of a library of new compounds by varying the amine component, a strategy that could readily be applied to Ganoderic acid H.

The primary motivation for synthesizing derivatives is to improve upon the biological profile of the parent compound. Modifications are designed based on SAR data and molecular modeling to enhance interactions with specific biological targets.

For example, the semi-synthesis of Ganoderic acid A (GAA) amide derivatives was undertaken to improve its anti-tumor activity. mdpi.com The hypothesis was that modifying the carboxyl group, which molecular docking studies suggested was exposed to the solvent rather than being in the binding pocket of the MDM2 protein, could lead to better target engagement. By replacing the carboxyl group with various amide functionalities, researchers aimed to improve interactions with the p53-MDM2 pathway, a critical regulator of cancer cell survival. mdpi.com

Another strategic structural modification involves the deacetylation of ganoderic acids. Deacetylated Ganoderic acid F, for instance, was found to have enhanced anti-inflammatory capabilities, effectively targeting neuroinflammation in microglial cells via the NF-κB pathway. nih.gov This suggests that the 12β-acetoxy group on Ganoderic acid H is a prime target for modification, where deacetylation could potentially unmask or enhance certain biological activities. These examples highlight a clear strategy: identify non-essential or modifiable functional groups and alter them to optimize the molecule's pharmacological effect.

Comparative Analysis of Biological Activities of this compound and its Modified Structures

Direct comparison of the biological activities of a parent compound and its derivatives is essential to validate the success of chemical modifications. While extensive comparative data for Ganoderic acid H and its specific synthetic derivatives is not widely published, studies on related ganoderic acids provide a clear framework for such analysis.

A comparative study of Ganoderic acid A, F, and H showed that both A and H were effective at suppressing the growth and invasive behavior of MDA-MB-231 human breast cancer cells, indicating a shared potent anti-cancer activity. researchgate.net

More detailed quantitative comparisons are available for other modified ganoderic acids. For instance, the anti-tumor activity of Ganoderic acid A (GAA) and its synthesized amide derivatives were tested against various cancer cell lines. The results demonstrated that several of the new derivatives had significantly improved potency compared to the parent GAA. This illustrates the power of structural modification to enhance a desired biological response.

Interactive Data Table: Comparative Anti-tumor Activity of Ganoderic Acid A (GAA) and its Amide Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC₅₀ value indicates greater potency. This data, derived from studies on GAA, serves as an example of the comparative analysis that is crucial in the development of derivatives. mdpi.com

| Compound | HCT116 (Colon Cancer) IC₅₀ (μM) | A549 (Lung Cancer) IC₅₀ (μM) | MCF-7 (Breast Cancer) IC₅₀ (μM) |

| Ganoderic Acid A (Parent) | 48.26 | 50.11 | 49.33 |

| Derivative A2 (Hexylamide) | 23.98 | 25.11 | 24.54 |

| Derivative A3 (Heptylamide) | 20.89 | 24.54 | 21.37 |

| Derivative A11 (Cyclohexylethylamide) | 18.62 | 20.41 | 18.62 |

| Derivative A12 ((4-Fluorophenyl)ethylamide) | 19.95 | 22.90 | 20.41 |

This comparative data clearly shows that modifying the carboxyl group of the ganoderic acid scaffold can lead to a more than two-fold increase in anti-tumor potency. mdpi.com Such analyses are fundamental to advancing natural products like Ganoderic acid H from interesting bioactive molecules to potential therapeutic leads.

Preclinical Pharmacological Investigations of Ganodericacidh: in Vitro Mechanistic Studies

Cell-Based Assays for Investigating Specific Cellular Responses to Ganoderic Acid H

Cell-based assays are crucial for evaluating the direct effects of GA-H on cellular processes, providing insights into its mechanisms of action.

Ganoderic Acid H has been shown to modulate key cellular signaling pathways involved in cell growth, invasion, and inflammatory responses. Specifically, GA-H has been observed to suppress the growth and invasive behavior of breast cancer cells, such as MDA-MB-231, by inhibiting the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) signaling pathways caymanchem.commedchemexpress.comresearchgate.net. Related ganoderic acids also demonstrate modulation of pathways like Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) selleckchem.comspandidos-publications.com, Phosphoinositide 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin (PI3K/AKT/mTOR) brieflands.com, and PIK3CA/p-Akt/TWIST1 researchgate.netnih.gov, suggesting a broad impact of ganoderic acids on cancer-related signaling networks. Furthermore, GA-H has been found to inhibit the NF-κB pathway in pancreatic acinar cells, evidenced by decreased phosphorylation of p65 and IκBα, thereby attenuating inflammatory responses signavitae.com.

At a more granular level, GA-H influences cellular functions such as proliferation and migration. Studies indicate that GA-H reduces colony formation and migration of MDA-MB-231 breast cancer cells in a dose-dependent manner caymanchem.com. Its molecular mechanisms involve direct enzyme inhibition and interaction with specific cellular targets.

Enzyme Inhibition and Modulation Studies by Ganoderic Acid H

Ganoderic Acid H exhibits inhibitory activity against specific enzymes, contributing to its therapeutic potential in various disease models.

| Enzyme | IC50 Value | Reference |

| Angiotensin-Converting Enzyme (ACE) | 26 µM | caymanchem.com |

| HIV-1 Protease | 200 µM | caymanchem.com |

In addition to these specific enzymes, other ganoderic acids have been reported to inhibit 5α-reductase and HMG-CoA reductase, enzymes critical in steroidogenesis and cholesterol synthesis, respectively scielo.org.mxnih.gov. Ganoderic acids, in general, also show inhibitory effects on xanthine (B1682287) oxidase, an enzyme implicated in gout arabjchem.org.

Receptor Binding and Ligand-Target Interaction Analysis of Ganoderic Acid H

Computational studies have provided insights into the potential binding interactions of GA-H with biological targets. Molecular docking simulations suggest that GA-H can bind to the NM23-H1 protein, a key player in tumor metastasis, with a favorable binding energy of -8.87 Kcal/mol and forming five hydrogen bonds ijpsonline.com.

| Target Protein | Binding Energy (Kcal/mol) | Interactions | Reference |

| NM23-H1 | -8.87 | 5 hydrogen bonds | ijpsonline.com |

Related ganoderic acids have also shown affinity for other receptors, including the human androgen receptor (AR) researchgate.net and STAT3 researchgate.netresearchgate.net, indicating a broad spectrum of potential receptor interactions for this class of compounds.

Computational and in Silico Approaches in Ganodericacidh Research

Molecular Docking Studies of Ganoderic acid H with Putative Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, like Ganoderic acid H, to the binding site of a target protein.

Research has employed molecular docking to identify and characterize the interaction of Ganoderic acid H with various protein targets. In one study, reverse docking was utilized to screen for potential targets of several ganoderic acids. This approach identified HIV Protease as a potential target for Ganoderic acid H. bioinformation.netnih.gov

Another computational study investigated the binding potential of Ganoderic acid H against non-metastatic clone 23, isoform H1 (NM23-H1), a protein associated with tumor metastasis. The results indicated a promising interaction, with Ganoderic acid H exhibiting strong binding affinity. The study reported a binding energy of –8.87 Kcal/mol and the formation of five hydrogen bonds, suggesting a stable and favorable interaction with the NM23-H1 protein. This finding points to NM23-H1 as a potential target for Ganoderic acid H in arresting tumor metastasis, warranting further in vivo validation.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues | Potential Effect |

|---|---|---|---|---|---|

| Non-metastatic clone 23, isoform H1 (NM23-H1) | Not Specified | -8.87 | 5 | Not Specified | Inhibition of tumor metastasis |

| HIV Protease | Not Specified | Not Specified | Not Specified | Not Specified | Anti-HIV activity |

Molecular Dynamics Simulations to Understand Ganoderic acid H-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding. nih.gov This technique allows researchers to observe the dynamic behavior of the Ganoderic acid H-target complex, offering a more realistic representation of the interactions compared to the static view provided by molecular docking. biointerfaceresearch.com

While MD simulations have been employed to assess the complex stability of other ganoderic acids with their protein targets, specific studies detailing the molecular dynamics of Ganoderic acid H bound to a protein target are not extensively available in the reviewed literature. Such studies would be invaluable for confirming the stability of docked poses, calculating binding free energies with higher accuracy, and identifying key residues that are critical for maintaining the interaction over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ganoderic acid H and its Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build the correlation. nih.gov

As of now, specific QSAR models developed exclusively for Ganoderic acid H and its direct analogues have not been prominently reported in scientific literature. The development of a robust QSAR model would require a dataset of structurally related analogues of Ganoderic acid H with experimentally determined biological activities against a specific target. Such a model could elucidate the key structural features of the Ganoderic acid H scaffold that are essential for its biological effects and guide the synthesis of novel derivatives with enhanced therapeutic properties.

Cheminformatics and Virtual Screening Applications for Ganoderic acid H-Related Research

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. In conjunction with virtual screening, it serves as a powerful tool in the early stages of drug discovery to identify potential hit compounds from vast chemical libraries. frontiersin.orgchemrxiv.org Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods search for compounds with similar properties to a known active molecule, while structure-based methods use docking to screen libraries against a protein target. nih.gov

In the context of Ganoderic acid H research, cheminformatics and virtual screening could be applied in several ways. For instance, the structure of Ganoderic acid H could be used as a query in ligand-based virtual screening to identify other natural or synthetic compounds with similar structural features that might exhibit comparable biological activities. Alternatively, if a validated protein target for Ganoderic acid H is known, structure-based virtual screening could be employed to identify novel inhibitors or modulators of that target from large compound databases. While these techniques are widely used for other natural products, specific applications focusing on Ganoderic acid H are not yet widely documented. nih.gov

Synergistic and Combinatorial Research Strategies Involving Ganodericacidh

Investigation of Synergistic Biological Effects of Ganoderic acid H with Other Phytochemicals or Compounds

Currently, there is no direct scientific evidence or published research available that details the synergistic biological effects of isolated Ganoderic acid H when combined with other phytochemicals or therapeutic compounds. While the broader family of ganoderic acids has been a subject of such studies—for example, Ganoderic acid A has been investigated in combination with the chemotherapeutic agent cisplatin—these findings cannot be directly extrapolated to Ganoderic acid H. The unique molecular structure of each ganoderic acid dictates its specific biological activity and potential for synergistic interactions. Therefore, the investigation into the combinatorial effects of Ganoderic acid H remains a significant gap in the current research landscape.

Mechanistic Basis of Synergism at the Molecular and Cellular Levels

Although no studies on the synergistic mechanisms of Ganoderic acid H exist, research into its individual mode of action provides a theoretical foundation for potential synergistic interactions. The anticancer activity of Ganoderic acid H is linked to its ability to inhibit key transcription factors, specifically Activator Protein-1 (AP-1) and Nuclear Factor-kappaB (NF-κB) researchgate.netcaymanchem.comchemfaces.com.

These transcription factors are crucial regulators of various cellular processes that are often dysregulated in cancer, including:

Cell Proliferation: By inhibiting AP-1, Ganoderic acid H can lead to the downregulation of Cyclin-Dependent Kinase 4 (Cdk4), an enzyme essential for cell cycle progression chemfaces.com.

Invasion and Metastasis: The inhibition of NF-κB by Ganoderic acid H can suppress the secretion of urokinase-type plasminogen activator (uPA), a protease critically involved in the degradation of the extracellular matrix, which is a key step in cancer cell invasion researchgate.netchemfaces.com.

A hypothetical synergistic strategy could involve combining Ganoderic acid H with another agent that targets a different but complementary pathway. For example, a compound that induces DNA damage could be paired with Ganoderic acid H to simultaneously block the pro-survival and pro-invasive signals mediated by AP-1 and NF-κB, potentially leading to a more potent anticancer effect. However, such hypotheses require experimental validation.

Table 1: Known Molecular Targets of Ganoderic acid H

| Target Molecule | Downstream Effect | Associated Cellular Process |

| Activator Protein-1 (AP-1) | Downregulation of Cdk4 expression | Inhibition of cell proliferation |

| Nuclear Factor-kappaB (NF-κB) | Suppression of uPA secretion | Inhibition of invasion and metastasis |

Development of Multi-Targeting Approaches Utilizing Ganoderic acid H

The inherent ability of Ganoderic acid H to modulate both AP-1 and NF-κB signaling pathways makes it a natural multi-targeting agent researchgate.netchemfaces.com. These two pathways are central hubs in cancer signaling, influencing inflammation, cell survival, proliferation, and metastasis. An agent that can simultaneously inhibit both offers a significant advantage over single-target therapies, which are often susceptible to resistance mechanisms.

The development of multi-targeting approaches could involve:

Combination with Pathway-Specific Inhibitors: Utilizing Ganoderic acid H alongside drugs that target other critical cancer pathways (e.g., PI3K/Akt, MAPK). The rationale would be to create a comprehensive blockade of cancer signaling networks.

Formulation with Other Phytochemicals: Creating formulations that combine Ganoderic acid H with other natural compounds that have different molecular targets. This could lead to a multi-pronged attack on cancer cells, potentially reducing the required concentrations of individual components and minimizing toxicity.

While these strategies are plausible, their efficacy and the specific molecular interactions that would underpin any synergistic outcomes must be determined through dedicated future research. The existing knowledge of Ganoderic acid H's mechanism of action serves as a promising starting point for the rational design of such multi-targeting and combinatorial therapeutic strategies.

Q & A

Q. What are the validated methods for isolating and characterizing Ganoderic Acid H (GAH) from Ganoderma species?

GAH isolation typically involves ethanol or methanol extraction followed by chromatographic purification (e.g., silica gel chromatography, HPLC). Key characterization methods include:

- NMR spectroscopy for structural elucidation, focusing on hydroxylation patterns at positions 3 and 7 in the lanostane triterpenoid skeleton .

- High-resolution mass spectrometry (HR-MS) to confirm molecular formula (C₃₂H₄₄O₉; MW 572.69) and fragmentation patterns .

- HPLC-DAD/UV with reference standards (CAS 98665-19-1) for purity assessment .

Q. What in vitro models are commonly used to evaluate GAH’s anticancer activity?

GAH’s antitumor effects are tested in highly invasive cancer cell lines (e.g., MDA-MB-231 breast cancer cells) using:

Q. How does GAH’s structure-activity relationship (SAR) influence its bioactivity?

Hydroxylation at positions 3 and 7 enhances antitumor efficacy by improving solubility and target binding. Comparative studies with analogues (e.g., Ganoderic Acid S) show that positional isomerism affects mitochondrial apoptosis pathways, highlighting the role of functional group orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in GAH’s reported IC₅₀ values across studies?

Discrepancies often arise from methodological variability. To address this:

- Standardize assay conditions : Use consistent cell passage numbers, serum concentrations, and incubation times.

- Validate purity : Confirm GAH purity (>95%) via HPLC and reference controls .

- Cross-validate findings : Compare results across multiple cell lines (e.g., HeLa vs. MDA-MB-231) and orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .

Q. What experimental designs are optimal for studying GAH’s synergistic effects with chemotherapeutic agents?

Use combination index (CI) analysis via the Chou-Talalay method:

Q. How can researchers address challenges in GAH’s bioavailability for in vivo studies?

Strategies include:

- Nanoparticle encapsulation (e.g., liposomes or PLGA) to improve solubility and pharmacokinetics.

- Pharmacokinetic profiling via LC-MS/MS to monitor plasma half-life and tissue distribution.

- Prodrug synthesis by esterifying hydroxyl groups to enhance membrane permeability .

Q. What statistical approaches are recommended for analyzing GAH’s dose-dependent effects in heterogeneous tumor models?

- Nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀.

- Mixed-effects models for longitudinal data from xenograft studies, accounting for inter-animal variability.

- Multivariate analysis to correlate molecular targets (e.g., NF-κB inhibition) with phenotypic outcomes (e.g., tumor volume) .

Methodological Guidelines

- For bioactivity assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate findings with genetic knockdown (siRNA) of proposed targets (e.g., NF-κB) .

- For structural studies : Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) and cross-reference with spectral libraries .

- For reproducibility : Document extraction protocols, solvent ratios, and chromatography gradients in detail, adhering to standards like ARRIVE guidelines for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.